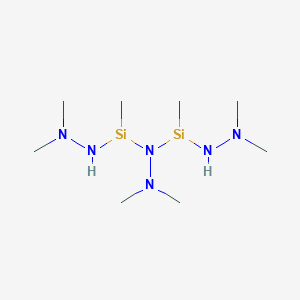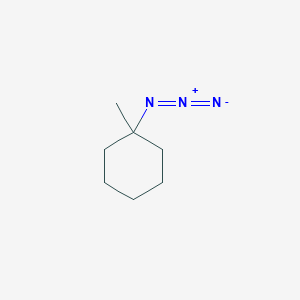
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)-, also known as (E)-3,7-Dimethyl-2,6-octadien-1-ol or geraniol, is a naturally occurring monoterpenoid and an alcohol. It is commonly found in essential oils of various aromatic plants such as rose, citronella, and palmarosa. This compound is known for its pleasant floral fragrance and is widely used in the perfume and flavor industries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- can be achieved through several methods. One common synthetic route involves the isomerization of nerol, another monoterpenoid alcohol, using acidic catalysts. This process converts nerol to geraniol under controlled conditions .
Industrial Production Methods
Industrial production of geraniol typically involves the extraction of essential oils from plants that are rich in this compound. Steam distillation is a common method used to extract geraniol from plant materials. The extracted oil is then subjected to fractional distillation to isolate pure geraniol .
化学反応の分析
Types of Reactions
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- undergoes various chemical reactions, including:
Reduction: Reduction of geraniol can yield citronellol, another important fragrance compound.
Substitution: Geraniol can undergo substitution reactions, such as esterification, to form geranyl acetate.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Acetic anhydride in the presence of a catalyst
Major Products
Oxidation: Geranial (citral)
Reduction: Citronellol
Substitution: Geranyl acetate
科学的研究の応用
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- involves its interaction with cellular membranes and enzymes. Geraniol is known to disrupt microbial cell membranes, leading to cell lysis and death. It also inhibits the activity of certain enzymes involved in microbial metabolism . In terms of its therapeutic effects, geraniol has been shown to modulate various signaling pathways, including those involved in inflammation and apoptosis .
類似化合物との比較
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- can be compared with other similar compounds such as:
Nerol: The cis-isomer of geraniol, with similar fragrance properties but different chemical reactivity.
Citronellol: A hydrogenated derivative of geraniol, known for its strong rose-like odor.
Linalool: Another monoterpenoid alcohol with a floral scent, commonly found in lavender and coriander.
Geraniol is unique due to its trans-configuration, which imparts distinct chemical and olfactory properties compared to its cis-isomer, nerol .
特性
CAS番号 |
624-14-6 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
3,7-dimethylocta-2,7-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h7,11H,1,4-6,8H2,2-3H3 |
InChIキー |
RIFSGUJLMACJMI-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CCCC(=CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)





![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)

![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)
